2-Hydroxy-3,4-dimethylbenzoic acid
Overview
Description
2-Hydroxy-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a hydroxyl group attached to the benzene ring.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,3-dihydroxy-benzoic acid, interact with targets like2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and Neutrophil gelatinase-associated lipocalin in humans . These targets play crucial roles in various biological processes, including iron transport and innate immunity .
Mode of Action
Based on its structural similarity to 2,3-dihydroxy-benzoic acid, it can be hypothesized that it might interact with its targets in a similar manner .
Biochemical Pathways
It is known that benzoic acid derivatives, which include 2-hydroxy-3,4-dimethylbenzoic acid, are involved in theshikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
The compound is known to be a solid at room temperature, with a predicted melting point of 11789°C and a predicted boiling point of 3235°C at 760 mmHg . These properties could potentially impact its bioavailability.
Result of Action
It is known that similar compounds can have various effects, such as modulating iron transport and innate immunity .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-3,4-dimethylbenzoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in oxidative reactions. The hydroxyl group on the benzene ring allows it to participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and stability . Additionally, the methyl groups can affect the compound’s hydrophobic interactions with biomolecules, further modulating its biochemical properties.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in oxidative stress responses and metabolic pathways. It can also interact with cell surface receptors and intracellular signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis . These cellular effects make this compound a valuable tool in studying cellular mechanisms and responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction . For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways. These temporal effects are crucial for understanding the compound’s long-term impact in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses or modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range produces optimal biochemical responses without causing toxicity. These dosage-dependent effects are essential for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the compound, facilitating its further breakdown and excretion . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions with metabolic pathways highlight the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in tissues. Understanding the transport and distribution of the compound is crucial for elucidating its cellular and systemic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, may also play a role in directing the compound to particular subcellular compartments. These localization patterns are important for understanding the precise mechanisms of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3,4-dimethylbenzoic acid using suitable oxidizing agents. Another method includes the Friedel-Crafts acylation of 3,4-dimethylphenol followed by oxidation .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic oxidation of 3,4-dimethylbenzaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethylbenzaldehyde or 3,4-dimethylbenzoquinone.
Reduction: Formation of 2-hydroxy-3,4-dimethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-3,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dimethylbenzoic acid: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the methyl groups, leading to different physical and chemical properties.
4-Hydroxy-3,5-dimethylbenzoic acid: Similar structure but different position of the hydroxyl and methyl groups, affecting its reactivity and applications.
Uniqueness: The presence of both hydroxyl and methyl groups on the benzene ring allows for diverse chemical reactions and interactions with biological molecules .
Properties
IUPAC Name |
2-hydroxy-3,4-dimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJWNEDBIWZWOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206864 | |
Record name | Benzoic acid, 2-hydroxy-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-74-2 | |
Record name | Benzoic acid, 2-hydroxy-3,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-3,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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